
2-(Difluoromethyl)-2-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-2-methylmorpholine is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethyl and morpholine groups in its structure imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a difluoromethylating agent, such as TMS-CF2H, is used to introduce the difluoromethyl group into the morpholine ring . This reaction is often carried out under mild conditions, making it operationally simple and efficient.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-2-methylmorpholine may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity . These methods are designed to be scalable and cost-effective, allowing for the production of significant quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-2-methylmorpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-2-methylmorpholine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-2-methylmorpholine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and specificity towards its targets . This interaction can modulate various biochemical pathways, leading to the desired effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-2-methylmorpholine include other difluoromethylated morpholine derivatives and fluorinated organic compounds . Examples include:
- 2-(Trifluoromethyl)-2-methylmorpholine
- 2-(Difluoromethyl)-2-ethylmorpholine
- 2-(Difluoromethyl)-2-phenylmorpholine
Uniqueness
What sets this compound apart from its similar compounds is its specific combination of the difluoromethyl and morpholine groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable for applications requiring specific chemical and biological interactions .
Eigenschaften
Molekularformel |
C6H11F2NO |
|---|---|
Molekulargewicht |
151.15 g/mol |
IUPAC-Name |
2-(difluoromethyl)-2-methylmorpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(5(7)8)4-9-2-3-10-6/h5,9H,2-4H2,1H3 |
InChI-Schlüssel |
NTHFBJKSRHIHEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCCO1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
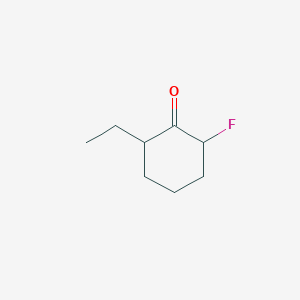
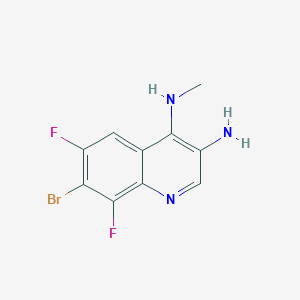
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5,5-dimethyloxolan-3-ol](/img/structure/B13203487.png)
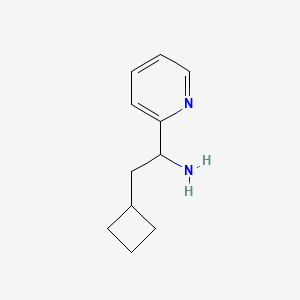
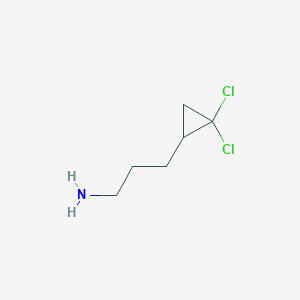
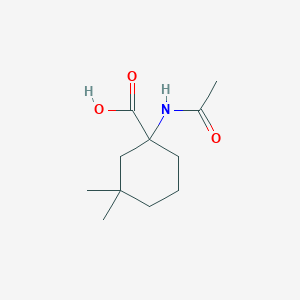
![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)


![N-[4-(Methylsulfanyl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13203528.png)

